molecular formula C21H15F3N2O3S B2678735 N-(1-(thiophene-2-carbonyl)indolin-6-yl)-4-(trifluoromethoxy)benzamide CAS No. 1396761-35-5

N-(1-(thiophene-2-carbonyl)indolin-6-yl)-4-(trifluoromethoxy)benzamide

Cat. No.: B2678735
CAS No.: 1396761-35-5
M. Wt: 432.42
InChI Key: SOCNZVPSDFWGCF-UHFFFAOYSA-N
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Description

N-(1-(thiophene-2-carbonyl)indolin-6-yl)-4-(trifluoromethoxy)benzamide (CAS 1396761-35-5) is a synthetic organic compound with a molecular formula of C21H15F3N2O3S and a molecular weight of 432.4 g/mol . Its structure incorporates an indoline moiety, a thiophene carbonyl group, and a benzamide subunit bearing a trifluoromethoxy substituent. This molecular architecture, which features heterocyclic rings and a trifluoromethoxy group, is commonly explored in medicinal chemistry for developing pharmacologically active agents. Similar structural motifs are found in compounds investigated as inhibitors of various biological targets, such as kinase enzymes and viral entry processes . Researchers value this compound as a key intermediate or scaffold for designing and synthesizing novel molecules for high-throughput screening and structure-activity relationship (SAR) studies. The presence of the indoline ring and the benzamide group offers potential for diverse molecular interactions, making it a versatile building block in drug discovery. This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

N-[1-(thiophene-2-carbonyl)-2,3-dihydroindol-6-yl]-4-(trifluoromethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15F3N2O3S/c22-21(23,24)29-16-7-4-14(5-8-16)19(27)25-15-6-3-13-9-10-26(17(13)12-15)20(28)18-2-1-11-30-18/h1-8,11-12H,9-10H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOCNZVPSDFWGCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)OC(F)(F)F)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(thiophene-2-carbonyl)indolin-6-yl)-4-(trifluoromethoxy)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indoline Core: The indoline core can be synthesized through the reduction of indole derivatives using suitable reducing agents.

    Thiophene-2-carbonyl Introduction: The thiophene-2-carbonyl group is introduced via acylation reactions, often using thiophene-2-carbonyl chloride in the presence of a base such as pyridine.

    Coupling with Trifluoromethoxybenzamide: The final step involves coupling the indoline-thiophene intermediate with 4-(trifluoromethoxy)benzoyl chloride under basic conditions to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(1-(thiophene-2-carbonyl)indolin-6-yl)-4-(trifluoromethoxy)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized at the indoline or thiophene moieties using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohol derivatives.

Scientific Research Applications

N-(1-(thiophene-2-carbonyl)indolin-6-yl)-4-(trifluoromethoxy)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.

Mechanism of Action

The mechanism of action of N-(1-(thiophene-2-carbonyl)indolin-6-yl)-4-(trifluoromethoxy)benzamide is not fully understood but is believed to involve interactions with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA Intercalation: Potential to intercalate into DNA, affecting gene expression and cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on shared motifs: benzamide derivatives , thiophene-containing compounds , and halogenated aromatic systems . Below is a detailed comparison with compounds from the provided evidence and inferred analogs:

Functional Group Comparison
Compound Core Structure Key Substituents Functional Features
Target Compound Indoline-benzamide Thiophene-2-carbonyl, 4-(trifluoromethoxy) Aromatic heterocycles, trifluoromethoxy group, amide bond
Compounds [4–6] () Hydrazinecarbothioamide 4-X-phenylsulfonyl, 2,4-difluorophenyl C=S group (IR: 1243–1258 cm⁻¹), carbonyl (IR: 1663–1682 cm⁻¹)
Compounds [7–9] () 1,2,4-Triazole 4-X-phenylsulfonyl, 2,4-difluorophenyl Thione tautomer (IR: 1247–1255 cm⁻¹, absence of C=O)
Compounds [9–12] () Benzamide-peptide hybrids Hydroxy-phenylpropan, alkoxy-phenyl Amide bonds, chiral centers, hydrophilic alkoxy chains

Key Observations :

  • The target compound’s trifluoromethoxy group contrasts with the 2,4-difluorophenyl groups in , which may confer distinct electronic and steric effects.
Spectral Data Inference
  • IR Spectroscopy: The target’s amide C=O stretch would align with 1663–1682 cm⁻¹ (as in Compounds [4–6]). The trifluoromethoxy group’s C-F stretches (~1100–1200 cm⁻¹) would distinguish it from non-fluorinated analogs.
  • NMR :
    • The indoline’s NH proton would resonate near δ 8–10 ppm (similar to NH groups in Compounds [4–6]: δ 3150–3319 cm⁻¹ IR corresponds to ~δ 9–10 ppm in ¹H-NMR).
    • Thiophene protons would appear as a multiplet at δ 7–8 ppm , distinct from the 2,4-difluorophenyl signals in .

Research Findings and Implications

  • Bioactivity Potential: The trifluoromethoxy group may enhance blood-brain barrier penetration compared to Compounds [7–9] (), which lack strong electron-withdrawing substituents.
  • Metabolic Stability : The indoline-thiophene core could resist oxidative metabolism better than triazole-thiones, which may undergo tautomerization or sulfur oxidation .

Biological Activity

N-(1-(thiophene-2-carbonyl)indolin-6-yl)-4-(trifluoromethoxy)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article will explore the compound's biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Indoline moiety : This part of the molecule is known for its biological activity.
  • Thiophene-2-carbonyl group : Contributes to the compound's reactivity and interaction with biological targets.
  • Trifluoromethoxy group : Enhances lipophilicity and may influence biological activity.
Property Value
Molecular FormulaC₁₈H₁₄F₃N₃O₂S
Molecular Weight385.38 g/mol
CAS NumberNot available

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including:

  • Enzymes : The compound may act as an inhibitor for certain enzymes involved in disease pathways.
  • Receptors : It has shown potential as an antagonist for ion channels, such as TRPM8, which are implicated in pain signaling pathways.

Biological Activity Highlights

  • Antinociceptive Effects : Research indicates that compounds similar to this compound can modulate pain responses. For instance, derivatives have been tested for their ability to inhibit TRPM8 channels, suggesting a potential role in pain management therapies .
  • Anticancer Potential : The indoline structure is often linked with anticancer properties. Compounds with similar frameworks have demonstrated efficacy in inhibiting tumor growth and inducing apoptosis in various cancer cell lines, including non-small cell lung cancer (NSCLC) .
  • Antimicrobial Activity : Some studies suggest that derivatives may possess antimicrobial properties, although specific data on this compound is limited. The presence of the thiophene ring often enhances the antimicrobial activity of related compounds .

Case Study 1: Pain Modulation

A study evaluated the effects of a related sulfonamide derivative on TRPM8 channels. Results indicated significant inhibition of channel activity at micromolar concentrations, leading to reduced pain response in animal models . This suggests that this compound could have similar effects.

Case Study 2: Anticancer Activity

In vitro studies on indole-based compounds showed that they could inhibit cell proliferation and induce apoptosis in NSCLC cells. The compounds were tested against various concentrations, revealing an IC50 value indicating effective growth inhibition . Such findings highlight the potential therapeutic applications of this compound in oncology.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with other compounds featuring similar structural motifs.

Compound Name Structural Features Biological Activity
SulfanilamideSimple sulfonamideAntibacterial
IndomethacinIndole structure with carboxylic acidAnti-inflammatory
Thiophenecarboxylic acidThiophene ring with carboxylic acidAntioxidant
N-(1-(thiophene-2-carbonyl)indolin-6-yl)-benzenesulfonamideIndoline and sulfonamide functionalitiesPain modulation

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